tert-Butyl 3-(pyridin-2-yl)propiolate
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Overview
Description
tert-Butyl 3-(pyridin-2-yl)propiolate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a propiolate moiety, which is further connected to a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyridin-2-yl)propiolate typically involves the esterification of 3-(pyridin-2-yl)propiolic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(pyridin-2-yl)propiolate can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 3-(pyridin-2-yl)propiolate is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. It can also serve as a model substrate in the investigation of metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyridin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridin-2-ylpropiolic acid, which can then interact with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 3-(pyridin-3-yl)propiolate
- tert-Butyl 3-(pyridin-4-yl)propiolate
- tert-Butyl 3-(quinolin-2-yl)propiolate
Comparison: tert-Butyl 3-(pyridin-2-yl)propiolate is unique due to the position of the pyridin-2-yl group, which can influence its reactivity and interaction with molecular targets
Biological Activity
tert-Butyl 3-(pyridin-2-yl)propiolate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃NO₂. The compound features a pyridine ring, which is known for its ability to participate in various biological interactions due to its electron-rich nature. This structural characteristic is pivotal in determining the compound's reactivity and biological activity.
Biological Activity
Research has indicated that compounds containing pyridine moieties often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:
Anticancer Activity
In a study examining the cytotoxic effects of various compounds, this compound demonstrated notable activity against cancer cell lines. The compound was evaluated using the MTT assay, which assesses cell viability post-treatment. The results indicated that it inhibited the growth of several cancer cell lines with varying degrees of effectiveness.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are warranted to elucidate the specific pathways involved.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on HeLa cells showed that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against certain resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of pyridine derivatives with propiolic acid derivatives under controlled conditions. The following synthetic route has been widely reported:
- Reagents : Pyridine-2-carboxylic acid, tert-butyl alcohol, and coupling agents.
- Procedure :
- Mix pyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a coupling agent.
- Heat the mixture under reflux conditions for several hours.
- Purify the resulting product through recrystallization or chromatography.
Future Perspectives
The biological activity exhibited by this compound suggests its potential in drug development, particularly in oncology and infectious disease treatment. Future research should focus on:
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl 3-pyridin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-6,9H,1-3H3 |
InChI Key |
ZJFCMGQVTTVXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=CC=N1 |
Origin of Product |
United States |
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